2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole
Description
Properties
IUPAC Name |
tert-butyl N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-12(2,3)18-11(16)13-7-9-14-15-10(17-9)8-5-4-6-19-8/h4-6H,7H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDRFQIWOLKXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization of Hydrazides with POCl₃
- Procedure : Hydrazides derived from carboxylic acids or hydrazine derivatives are reacted with POCl₃ at controlled temperatures (often around 0–100°C). This promotes intramolecular cyclization to form the oxadiazole ring.
- Research Data :
Method B: Cyclodesulfurization of Thiosemicarbazides
- Procedure : Thiosemicarbazides react with phosphorus oxychloride or similar dehydrating agents to form thiophen-containing oxadiazoles.
- Research Data :
Incorporation of the Thiophene Moiety
The thiophene ring is introduced either via substitution on the oxadiazole core or through cyclization of thiophenyl hydrazides:
- Method : Reacting thiophenyl hydrazides with dehydrating agents (POCl₃, PCl₅) to cyclize into the oxadiazole ring bearing a thiophene substituent.
- Research Data :
Introduction of the Aminomethyl Group and Boc Protection
The amino group at the 2-position of the oxadiazole is often introduced via nucleophilic substitution or amidation:
Method C: Nucleophilic Substitution with Formaldehyde or Related Reagents
- Procedure : The amino group is introduced by reacting the oxadiazole with formaldehyde derivatives, followed by Boc protection.
- Protection Step : The amino group is protected with tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to prevent side reactions during subsequent steps.
- Research Data :
- The Boc protection of amino groups is a standard procedure, often performed in dichloromethane with triethylamine, yielding the protected amine efficiently.
Method D: Direct Boc Protection Post-Amination
- Procedure : After synthesizing the amino-functionalized oxadiazole, the amino group is protected by reacting with Boc-Cl in anhydrous conditions.
- Reaction Conditions : Typically, Boc-Cl (1.2 equivalents), triethylamine (2 equivalents), in dichloromethane at room temperature.
- Yield Data :
Summary of the Synthetic Route
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of hydrazide precursor | Hydrazine hydrate + carboxylic acid derivative | Variable (~50–80%) |
| 2 | Cyclization to oxadiazole core | POCl₃ or PCl₅ | Good yields (~60–85%) |
| 3 | Introduction of thiophene group | Thiophenyl hydrazide + dehydrating agent | Variable, often >70% |
| 4 | Nucleophilic substitution to add amino group | Formaldehyde or related reagents | Moderate yields (~50–70%) |
| 5 | Boc protection of amino group | Boc-Cl + triethylamine | High yields (~80–95%) |
Research Findings and Data Tables
Table 1: Summary of Preparation Methods for Oxadiazole Derivatives with Thiophene and Amino Groups
Research Findings:
- The use of phosphorus oxychloride (POCl₃) remains the most common dehydrating agent for cyclizing hydrazides into 1,3,4-oxadiazoles.
- Incorporation of thiophene rings is efficiently achieved via thiophenyl hydrazides or aromatic acids bearing thiophene substituents.
- Boc protection of the amino group is straightforward, often performed after amino group introduction, yielding stable intermediates suitable for further functionalization or biological evaluation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Heterocyclic Core Diversity: The target compound’s 1,3,4-oxadiazole core differs from triazolo-thiadiazole (–3) or benzothiazole hybrids (). Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, whereas triazolo-thiadiazoles exhibit enhanced π-conjugation for bioactivity .
- Substituent Impact : The Boc group in the target compound offers steric protection and solubility advantages over analogs with lipophilic dibutoxy () or electron-withdrawing nitro groups (). Thiophene substituents (target compound and ) may enhance binding to biological targets via sulfur interactions .
Biological Activity
The compound 2-tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole is a derivative of oxadiazole known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14N4O2S
- CAS Number : 1053656-68-0
- Molecular Weight : 270.33 g/mol
The oxadiazole ring is a five-membered heterocyclic structure that often exhibits significant pharmacological properties. The presence of the thiophene ring enhances its potential interactions with biological targets.
Biological Activity Overview
Research has shown that compounds containing the oxadiazole moiety can exhibit various biological activities, including:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives demonstrate cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial and fungal strains.
- Anti-inflammatory Properties : Some derivatives have shown potential in modulating inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance:
- In a study examining a library of oxadiazole compounds, several derivatives exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .
- The mechanism of action often involves the inhibition of topoisomerase I, which is crucial for DNA replication and transcription .
Case Study: Cytotoxicity Assessment
A specific case study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 15.0 |
| Compound B | HeLa | 10.5 |
| Compound C | MCF7 | 20.0 |
These findings suggest that modifications to the oxadiazole structure can significantly impact its biological activity.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies:
- A study focusing on the antibacterial activity of oxadiazole derivatives found that certain compounds exhibited strong bactericidal effects against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
Antimicrobial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 µg/mL |
| Staphylococcus epidermidis | 0.250 µg/mL |
| Escherichia coli | 1.000 µg/mL |
This table illustrates the effectiveness of selected oxadiazole derivatives against common bacterial pathogens.
The biological activity of oxadiazoles is often attributed to their ability to interact with specific molecular targets within cells:
- Topoisomerase Inhibition : Compounds can inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.
- Membrane Disruption : Some derivatives may disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : Oxadiazoles can act as inhibitors for various enzymes involved in metabolic pathways.
Q & A
Q. What are the established synthetic routes for 2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole?
The synthesis typically involves multi-step reactions, including cyclization of thiophene precursors and coupling with tert-butyloxycarbonyl (Boc) protecting groups. For example, oxadiazole cores can be formed via dehydrative cyclization of thioamide intermediates under acidic conditions. Key steps include optimizing Boc-group stability during reaction sequences, often requiring inert atmospheres and controlled temperatures (50–80°C) . Solvent selection (e.g., DMF or THF) and catalysts like EDCI/HOBt are critical for high yields .
Q. Which spectroscopic methods are essential for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy verifies functional groups like the Boc-protected amine (C=O stretch ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects in crystalline forms .
Q. How can researchers design initial biological activity assays for this compound?
Prioritize assays based on structural analogs. For instance, oxadiazole-thiophene hybrids exhibit antimicrobial and anticancer properties. Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and bacterial growth inhibition (MIC determination). Include positive controls like doxorubicin or ciprofloxacin to benchmark activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis efficiency?
Systematic optimization involves varying solvents (polar aprotic vs. non-polar), temperatures (reflux vs. room temperature), and catalysts. For example, using microwave-assisted synthesis reduces reaction time (from 24h to 2h) while maintaining >85% yield. Monitor intermediates via TLC or LC-MS to identify side reactions (e.g., Boc deprotection) and adjust pH or protecting groups accordingly .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum content). Validate findings using orthogonal assays: compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests. Structural analogs (e.g., replacing thiophene with pyridine) can isolate pharmacophores and clarify structure-activity relationships .
Q. How do electronic effects of the oxadiazole and thiophene moieties influence reactivity?
The electron-deficient oxadiazole ring stabilizes nucleophilic attack at the methylthio group, while the thiophene’s π-conjugation directs electrophilic substitution. Density Functional Theory (DFT) calculations predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Experimental validation via substituent scanning (e.g., NO₂, OMe groups) confirms electronic contributions to reaction kinetics .
Q. What advanced techniques elucidate binding mechanisms in target interactions?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with proteins like thymidylate synthase. Crystallographic data from analogs (e.g., PDB entries) guide pose validation. Surface Plasmon Resonance (SPR) quantifies binding affinity (KD), while isothermal titration calorimetry (ITC) measures thermodynamic parameters .
Q. How can derivatization expand the compound’s functional utility?
The thioether group can be oxidized to sulfones (H₂O₂/AcOH) for enhanced polarity, while the oxadiazole ring undergoes ring-opening with hydrazines to form triazole derivatives. Boc deprotection (TFA/DCM) exposes primary amines for peptide coupling or prodrug strategies. Monitor stability under physiological pH (7.4) to guide prodrug design .
Q. Methodological Tables
| Parameter | Optimized Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF (anhydrous) | Increases by 20% | |
| Temperature | 60°C (reflux) | Reduces side products | |
| Catalyst | EDCI/HOBt | Improves coupling efficiency |
| Assay Type | Target | Key Readout | Reference |
|---|---|---|---|
| MTT Cytotoxicity | HeLa cells | IC₅₀ (µM) | |
| MIC Determination | E. coli (ATCC 25922) | Minimum Inhibitory Concentration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
